(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride
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Description
(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.66. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- Enantiomeric Synthesis : (1S, 5S)-2-Azabicyclo[3.3.0]octane, a derivative of (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid, was synthesized and used as a chiral auxiliary in asymmetric syntheses, demonstrating its application in enantioselective chemical processes (Martens & Lübben, 1991).
Structural Studies and Spectroscopy
- NMR Spectroscopy : Studies on esters derived from related azabicyclo[2.2.2]octane-carboxylic acids utilized NMR spectroscopy for detailed structural analysis. This highlights the compound's role in advancing the understanding of molecular structures (Arias-Pérez et al., 2001).
Synthesis and Reactivity
- Decarboxylative Acylation : Research involving related compounds, such as 1,4-Diazabicyclo[2.2.2]octane, demonstrates the utility of these structures in facilitating chemical transformations like decarboxylative acylation, which is significant in organic synthesis (Zhang et al., 2017).
Crystallography and Molecular Design
- X-Ray Crystallography : The use of azabicyclo[2.2.2]octane derivatives in X-ray crystallography provides insights into molecular geometry and bonding patterns, aiding in the design of novel molecular structures (Wood et al., 2007).
Peptide Mimetics and Dipeptide Isosteres
- Peptidomimetics : Derivatives of azabicyclo[3.2.1]octane-carboxylic acids are used in creating conformationally constrained dipeptide isosteres, contributing to the development of peptidomimetics, which have applications in drug design (Guarna et al., 1999).
Properties
IUPAC Name |
(1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-4-3-6(8)2-1-5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRRAVZRAFRCGO-HNJRQZNRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC2(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC[C@@]2(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.